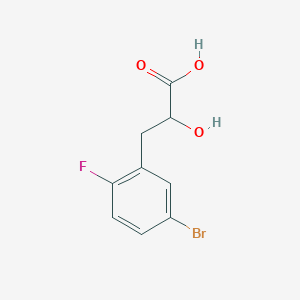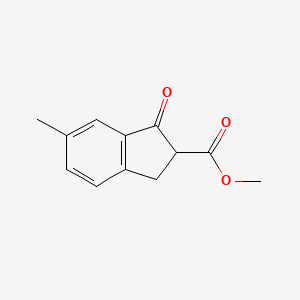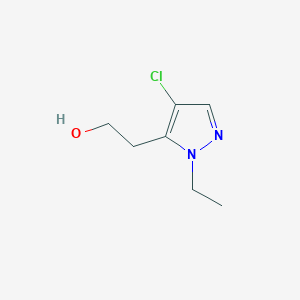
2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL is an organic compound with the molecular formula C8H17NO2. It is characterized by the presence of an amino group and a hydroxyl group attached to an oxane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-methyloxane with ethylene oxide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the desired chemical transformation. The product is then separated and purified using industrial-scale separation techniques, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products are halides or alkyl derivatives.
Scientific Research Applications
2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminomethyl)oxan-4-yl]ethan-1-ol
- 2-Amino-1-(4-methyloxan-4-yl)ethan-1-ol
Uniqueness
2-(4-Amino-2-methyloxan-4-YL)ethan-1-OL is unique due to its specific combination of functional groups and the oxane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(4-amino-2-methyloxan-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7-6-8(9,2-4-10)3-5-11-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
QRAIPGZWOQLIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B13275745.png)
![methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13275748.png)
amine](/img/structure/B13275753.png)
![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)


![2-[1-Methyl-5-(propan-2-YL)-1H-1,2,3-triazol-4-YL]acetic acid](/img/structure/B13275787.png)

![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)
![3-[(5-Methylfuran-2-yl)methyl]pyrrolidine](/img/structure/B13275809.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13275822.png)

![4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
